1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone
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Overview
Description
1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone is an organic compound that features a bromophenyl group and a chloro-fluoroanilino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-chloro-4-fluoroaniline.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base to form 1-(4-bromophenyl)-2-propanone.
Coupling Reaction: The intermediate 1-(4-bromophenyl)-2-propanone is then reacted with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The propanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-(3-chloroanilino)-1-propanone: Lacks the fluorine atom, which may affect its reactivity and applications.
1-(4-Bromophenyl)-3-(4-fluoroanilino)-1-propanone: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
1-(4-Bromophenyl)-3-(3-chloro-4-methoxyanilino)-1-propanone: Contains a methoxy group instead of a fluorine atom, potentially altering its chemical behavior and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloro-4-fluoroanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClFNO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-14(18)13(17)9-12/h1-6,9,19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUNDKIPRPLEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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